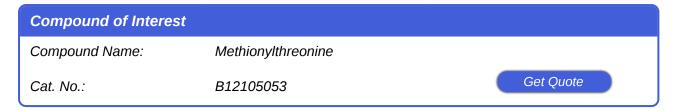


An In-depth Technical Guide to the Physicochemical Characteristics of Methionylthreonine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionylthreonine (Met-Thr) is a dipeptide composed of the essential amino acids methionine and threonine. As a potential bioactive molecule, a thorough understanding of its physicochemical characteristics is paramount for research, drug development, and various biotechnological applications. This guide provides a comprehensive overview of the structural, thermodynamic, and biological properties of **Methionylthreonine**, including predicted and experimentally-derived data. Detailed experimental protocols for the determination of key physicochemical parameters are also presented, alongside a plausible signaling pathway based on the known biological roles of its constituent amino acids and general dipeptide transport mechanisms.

Chemical Identity and Structure

Methionylthreonine is formed through a peptide bond between the carboxyl group of methionine and the amino group of threonine.

Table 1: Chemical Identifiers for Methionylthreonine



Identifier	Value	
IUPAC Name	(2S,3R)-2-[[(2S)-2-amino-4- (methylsulphanyl)butanoyl]amino]-3- hydroxybutanoic acid	
Molecular Formula	C9H18N2O4S	
Molecular Weight	250.32 g/mol [1]	
Canonical SMILES	CINVALID-LINKO)NC(=O)INVALID-LINK N">C@HO	
InChI Key	KAKJTZWHIUWTTD-YFKPBYRVSA-N	
CAS Number	40883-16-7	

Physicochemical Properties

The physicochemical properties of a dipeptide are influenced by the individual characteristics of its constituent amino acids. While experimental data for **Methionylthreonine** is limited, several key parameters can be predicted based on the known values for methionine and threonine.

Table 2: Predicted Physicochemical Properties of Methionylthreonine



Property	Predicted Value	Notes
pKa (α-carboxyl)	~2.1 - 2.4	Estimated based on the pKa of the C-terminal threonine's carboxyl group.
pKa (α-amino)	~9.1 - 9.6	Estimated based on the pKa of the N-terminal methionine's amino group.
Isoelectric Point (pl)	~5.6	Calculated as the average of the α-carboxyl and α-amino pKa values.
LogP	-2.5 to -3.5	Predicted to be highly hydrophilic based on the hydrophilicity of both methionine and threonine.
Aqueous Solubility	High	Expected to be readily soluble in water due to its polar nature.

Experimental Protocols Determination of Aqueous Solubility

Objective: To quantitatively determine the maximum concentration of **Methionylthreonine** that can be dissolved in water at a specific temperature.

Methodology: Shake-Flask Method

- Preparation of Supersaturated Solution: Add an excess amount of Methionylthreonine to a known volume of deionized water in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the solution to stand undisturbed for a period to allow any undissolved solid to settle.



- Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
- Quantification: Analyze the concentration of Methionylthreonine in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- Calculation: The solubility is expressed as the concentration of the dipeptide in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Acid Dissociation Constants (pKa)

Objective: To determine the pKa values of the ionizable groups (α -carboxyl and α -amino) of **Methionylthreonine**.

Methodology: Potentiometric Titration

- Sample Preparation: Dissolve a precisely weighed amount of Methionylthreonine in a known volume of deionized water to create a solution of known concentration.
- Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments. Record the pH after each addition.
- Titration with Base: In a separate experiment, or by back-titration, titrate the dipeptide solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Determination of the Partition Coefficient (LogP)

Objective: To measure the hydrophobicity of **Methionylthreonine** by determining its partitioning between an aqueous and an immiscible organic phase.



Methodology: Shake-Flask Method with Octanol-Water Partitioning

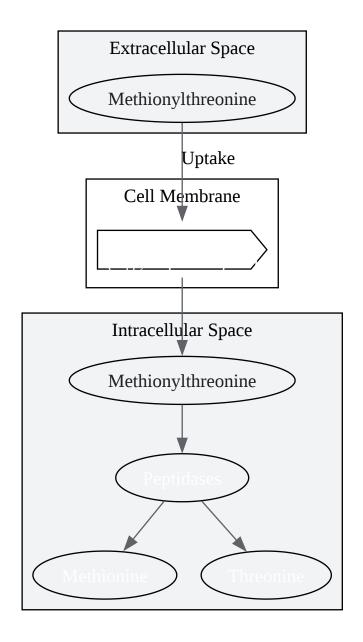
- Phase Preparation: Prepare a biphasic system of n-octanol and water, mutually saturated by pre-mixing and separating the two phases.
- Sample Addition: Dissolve a known amount of **Methionylthreonine** in the aqueous phase.
- Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period to allow for partitioning of the dipeptide between the two phases.
- Phase Separation: Allow the two phases to separate completely.
- Concentration Measurement: Determine the concentration of **Methionylthreonine** in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV/MS).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Potential Signaling Pathways

Dipeptides are transported into mammalian cells by peptide transporters, such as PepT1 and PepT2. Once inside the cell, **Methionylthreonine** can be hydrolyzed into its constituent amino acids, methionine and threonine, which can then enter their respective metabolic and signaling pathways.

Dipeptide Transport and Intracellular Fate



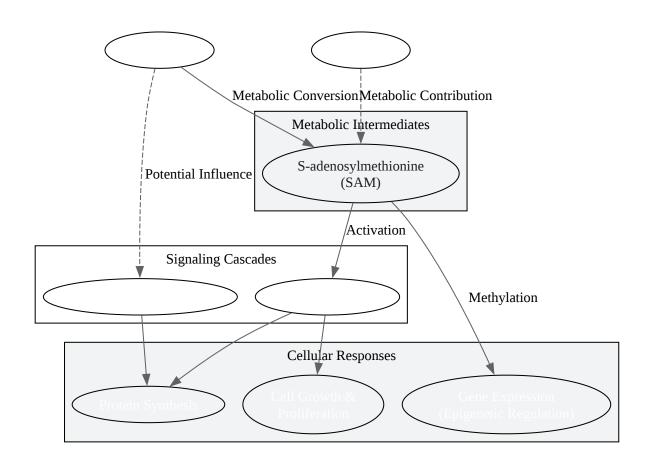


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Plausible Signaling Pathways Influenced by Methionylthreonine Metabolites

The intracellular release of methionine and threonine can influence key cellular signaling pathways. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor that plays a crucial role in epigenetic regulation and is linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation. Threonine metabolism can also impact SAM levels and has been shown to be important for maintaining pluripotency in stem cells.





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Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of **Methionylthreonine**. While predicted values offer valuable insights, experimental determination of its solubility, pKa, and logP is crucial for its application in research and development. The outlined experimental protocols provide a clear framework for obtaining this critical data. Furthermore, the proposed signaling pathways, based on the known roles of its constituent amino acids, offer a starting point for investigating the biological activity of this dipeptide. Further research is warranted to elucidate the specific biological functions and mechanisms of action of **Methionylthreonine**.



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